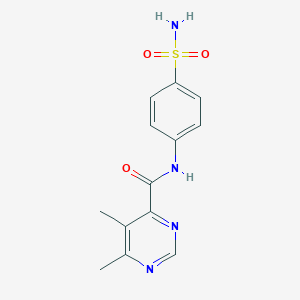

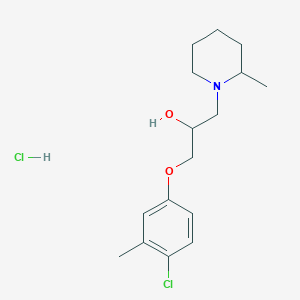

![molecular formula C15H13N3O2S B2861434 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-57-2](/img/structure/B2861434.png)

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. These compounds have shown high antitumor, antibacterial, and anti-inflammatory activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has been explored within various synthetic routes for producing functionalized heterocyclic compounds. It has been used as a precursor for the synthesis of primary and secondary amide derivatives, demonstrating its versatility in organic synthesis. These chemical transformations are critical for creating compounds with potential biological activities and for studying their structural properties (L. Peterlin-Mašič et al., 2000).

Structural Modifications and Biological Activities

The structural modification of thiazolo[3,2-a]pyrimidine derivatives has been extensively studied, revealing insights into their conformational features and supramolecular aggregation. These modifications significantly influence the intermolecular interaction patterns, which are crucial for understanding the biological activities of these compounds. Such studies contribute to the design of new molecules with enhanced pharmacological properties (H. Nagarajaiah & N. Begum, 2014).

Antimicrobial and Anti-Inflammatory Properties

Thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial and anti-inflammatory activities. These compounds have been evaluated against various bacterial strains, indicating their potential as therapeutic agents. The exploration of these activities is crucial for the development of new drugs that can address resistance to existing antimicrobials (V. L. Gein et al., 2015; B. Tozkoparan et al., 1999).

Chemoinformatics and Drug Design

The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives contribute significantly to the field of chemoinformatics and drug design. Through quantitative structure-activity relationship (QSAR) analyses, researchers can predict the biological activity of new compounds, facilitating the identification of potential drug candidates. This approach helps in understanding how structural changes affect biological activity, guiding the design of more effective and selective therapeutic agents (R. Sawant et al., 2012).

Zukünftige Richtungen

Thiazolopyrimidines are a promising class of compounds for the design of new medicines, including anticancer drugs . The ability to readily modify the thiazolopyrimidine moiety by introducing new binding sites makes these compounds extremely useful for optimizing the interaction between the ligand and biological target . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be a promising direction for future research.

Wirkmechanismus

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

The reaction mechanism of similar compounds involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-claisen rearrangement .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives have been associated with high antitumor, antibacterial, and anti-inflammatory activities .

Pharmacokinetics

The active methylene group (c 2 h 2) in 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This could potentially impact the compound’s bioavailability.

Result of Action

Thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary cll cells, displaying excellent anticancer activity and leading to cell death by apoptosis .

Action Environment

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Eigenschaften

IUPAC Name |

5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10(11-5-3-2-4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZCTNBXNKETEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

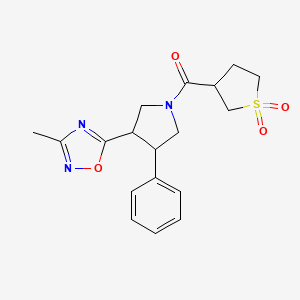

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2861351.png)

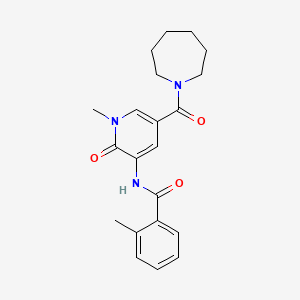

![1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2861353.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)

methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2861358.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)

![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)